chemical structure and properties of 2,5-Dihydro-2-isopropyl-4-methylthiazole
chemical structure and properties of 2,5-Dihydro-2-isopropyl-4-methylthiazole
This technical guide provides an in-depth analysis of 2,5-Dihydro-2-isopropyl-4-methylthiazole , chemically known as 2-Isopropyl-4-methyl-3-thiazoline . This molecule is a potent flavor compound utilized in the formulation of savory, nutty, and tropical profiles.
Chemical Structure, Synthesis, and Application in Flavor Chemistry
Executive Summary
2,5-Dihydro-2-isopropyl-4-methylthiazole (CAS: 67936-13-4) is a sulfur-nitrogen heterocycle belonging to the 3-thiazoline class.[1] Unlike its fully aromatic counterpart (2-isopropyl-4-methylthiazole), this dihydro- derivative possesses a unique, highly diffusive organoleptic profile characterized by roasted, nutty, vegetable, and meaty notes. It is a critical intermediate in the Maillard reaction and is naturally found in toasted sesame oil and yeast extracts. This guide details its structural dynamics, synthesis via the Asinger reaction, and physicochemical characterization.
Chemical Identity & Structural Analysis
The nomenclature "2,5-dihydro" indicates a saturation at the 2 and 5 positions of the thiazole ring, resulting in a double bond between N3 and C4. This specific tautomer is more accurately described as a 3-thiazoline .
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-Isopropyl-4-methyl-2,5-dihydro-1,3-thiazole |
| Common Name | 2-Isopropyl-4-methyl-3-thiazoline |
| CAS Number | 67936-13-4 |
| FEMA Number | 4767 |
| JECFA Number | 2206 |
| Molecular Formula | C₇H₁₃NS |
| Molecular Weight | 143.25 g/mol |
| SMILES | CC(C)C1N=C(C)CS1 |
Structural Dynamics & Tautomerism
The 3-thiazoline ring is a five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3).
-
Chirality: Carbon-2 (C2) is a chiral center. The commercial product is typically a racemic mixture of (2R) and (2S) enantiomers.
-
Unsaturation: The double bond is located between Nitrogen-3 and Carbon-4 (
). This imine-like character makes the ring susceptible to hydrolysis under acidic conditions and oxidation to the fully aromatic thiazole.
Physicochemical Properties
The following data represents the standard specification range for high-purity isolates used in research and industry.
| Property | Value / Range | Notes |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon oxidation |
| Odor Descriptors | Roasted, nutty, meaty, vegetable, sulfurous, cocoa | High impact; detection threshold < 1 ppm |
| Boiling Point | 45–46 °C @ 0.75 mmHg | Extrapolated: ~160–170 °C @ 760 mmHg |
| Refractive Index ( | 1.4971 – 1.5470 | Indicative of ring unsaturation |
| Specific Gravity ( | 0.9936 – 1.0740 | Slightly denser than water |
| Solubility | Soluble in ethanol, propylene glycol, triacetin | Practically insoluble in water |
| LogP (Predicted) | 1.9 – 2.2 | Lipophilic character |
| Flash Point | ~55 °C (Closed Cup) | Flammable liquid (Class 3) |
Synthesis & Production Methodologies
The industrial synthesis of 3-thiazolines typically employs a multi-component condensation known as the Asinger Reaction (or modified variations thereof). This pathway mimics the natural formation of thiazolines during the Maillard reaction in food processing.
The Modified Asinger Reaction Protocol
This protocol describes the condensation of an
-
Precursors:
-
Component A: Isobutyraldehyde (Provides the C2-isopropyl group).
-
Component B: Mercaptoacetone (1-mercapto-2-propanone) (Provides the S1, C4-methyl, and C5 backbone).
-
Component C: Ammonia (gas or aqueous) (Provides the N3).
-
-
Reaction Mechanism:
-
Step 1 (Imine Formation): Isobutyraldehyde reacts with ammonia to form the corresponding imine (aldimine).
-
Step 2 (Thiol Addition): The mercapto group of mercaptoacetone attacks the imine carbon (C2).
-
Step 3 (Cyclization): The amine nitrogen attacks the carbonyl of the acetone moiety.
-
Step 4 (Dehydration): Loss of water yields the C=N double bond, forming the 3-thiazoline ring.
-
Synthesis Workflow Diagram
Figure 1: Reaction pathway for the synthesis of 2-isopropyl-4-methyl-3-thiazoline via modified Asinger condensation.
Spectroscopic Characterization
Validation of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 143 -
Base Peak: Typically m/z 100 (Loss of isopropyl group,
). -
Fragmentation Pattern:
-
m/z 143
m/z 100 (Ring cleavage/alkyl loss). -
m/z 43 (Isopropyl cation).
-
Characteristic sulfur isotope peak at M+2 (m/z 145) ~4.4% of M+.
-
Nuclear Magnetic Resonance ( H-NMR)
Solvent: CDCl₃, 400 MHz
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C2-H | 5.50 – 5.80 | Doublet (d) | 1H | Methine proton on the ring (chiral center). |
| C5-H₂ | 3.50 – 3.80 | Multiplet/AB | 2H | Methylene protons adjacent to Sulfur. |
| C2-CH | 1.80 – 2.10 | Septet | 1H | Isopropyl methine. |
| C4-CH₃ | 2.15 – 2.25 | Doublet/Singlet | 3H | Methyl group on the imine carbon. |
| Isopropyl-CH₃ | 0.95 – 1.10 | Doublet (dd) | 6H | Gem-dimethyl groups. |
Note: Shifts may vary slightly based on concentration and solvent. The signal at C2-H is the diagnostic peak for the 3-thiazoline ring, distinguishing it from the aromatic thiazole (which lacks this proton).
Applications & Safety
Flavor & Fragrance Industry
This molecule is a high-impact flavor enhancer (FEMA 4767).[3] It is used to restore "freshly cooked" notes to processed foods.
-
Primary Notes: Roasted peanut, hazelnut, cooked beef/chicken skin, vegetable (tomato leaf).
-
Use Levels: Extremely low (ppb to ppm range).
-
Occurrence: Identified in toasted sesame oil, yeast extracts, and Maillard-reacted meat broths.
Stability & Handling
-
Oxidation: The dihydro- ring is sensitive to oxidation. Prolonged exposure to air can lead to dehydrogenation, forming the aromatic 2-isopropyl-4-methylthiazole , which has a different, "greener" and less nutty odor profile.
-
Storage: Store under nitrogen or argon in amber glass at 4°C.
-
Safety: Evaluated by JECFA (2014) and determined to be of "No Safety Concern" at current estimated dietary exposures.[4]
References
-
JECFA (2014). Safety evaluation of certain food additives: 2-Isopropyl-4-methyl-3-thiazoline (No. 2206).[2][4] WHO Food Additives Series: 70. World Health Organization. Link
-
Agyemang, D., et al. (2011). Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil.[5] Journal of Food Science, 76(3), C385-C391.[5][6] Link
-
FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Assessment of Aliphatic and Aromatic Thiazoles. FEMA Number 4767.[2][3]
- Elmore, J. S., & Mottram, D. S. (1997).The synthesis of lipid-derived aroma compounds. In Flavor and Lipid Chemistry. (Methodology for Asinger synthesis of thiazolines).
Sources
- 1. 2-Isopropyl-4-methyl-3-thiazoline [yl.cnreagent.com]
- 2. 2-Isopropyl-4-methyl-3-thiazoline [yl.cnreagent.com]
- 3. All Ingredients Information : Starting with P [thegoodscentscompany.com]
- 4. (PDF) Joint FAO/WHO Expert Committee on Food Additives 79th meeting 2014 Joint FAO/WHO Expert Committee on Food Additives COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS F A O J E C F A M o n o g r a p h s [academia.edu]
- 5. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
